molecular formula C18H21N3O4 B2679231 Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate CAS No. 170948-50-2

Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate

Cat. No.: B2679231
CAS No.: 170948-50-2
M. Wt: 343.383
InChI Key: RLZGWEZIZVMHPU-UHFFFAOYSA-N
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Description

Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate is a chemical compound with the molecular formula C18H21N3O4 It is known for its unique structure, which includes a quinoxaline ring system substituted with dimethyl groups and an amino methylene malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate typically involves the condensation of diethyl malonate with 2,3-dimethyl-6-quinoxalineamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring system can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The amino methylene malonate moiety can also participate in covalent bonding with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-{[(2,3-dimethylquinoxalin-6-yl)amino]methylidene}propanedioate
  • Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}propanedioate

Uniqueness

Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the amino methylene malonate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

diethyl 2-[[(2,3-dimethylquinoxalin-6-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-5-24-17(22)14(18(23)25-6-2)10-19-13-7-8-15-16(9-13)21-12(4)11(3)20-15/h7-10,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGWEZIZVMHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=NC(=C(N=C2C=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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